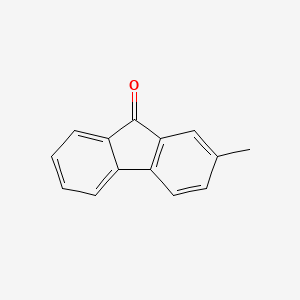

2-methyl-9H-fluoren-9-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylfluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c1-9-6-7-11-10-4-2-3-5-12(10)14(15)13(11)8-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXOMIPLRDTZCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90951072 | |

| Record name | 2-Methyl-9H-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2840-51-9, 77468-39-4 | |

| Record name | 9H-Fluoren-9-one, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoren-9-one, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077468394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-9H-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-FLUOREN-9-ONE, 2-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC4Q582JNP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Methyl-9H-fluoren-9-one: A Technical Guide for Drug Development Professionals

An in-depth guide to the efficient synthesis of 2-methyl-9H-fluoren-9-one from 2-methylfluorene, focusing on a high-yield oxidation protocol. This document provides researchers, scientists, and drug development professionals with detailed experimental methodologies, quantitative data, and workflow visualizations to support the production of this key chemical intermediate.

Introduction

Fluorenone derivatives are a significant class of compounds in medicinal chemistry and drug development, serving as crucial scaffolds for the synthesis of various therapeutic agents. Their rigid, planar structure and versatile chemical functionality make them attractive building blocks for targeting a range of biological pathways. This compound, in particular, is a valuable intermediate in the synthesis of more complex molecules with potential applications in areas such as antiviral, anticancer, and anti-inflammatory therapies.[1][2] The efficient and scalable synthesis of this compound is therefore of considerable interest to the pharmaceutical industry.

This technical guide details a robust and high-yield method for the synthesis of this compound via the aerobic oxidation of 2-methylfluorene. The described protocol is based on established green chemistry principles, utilizing air as the primary oxidant in the presence of a base catalyst.[3]

Core Synthesis: Aerobic Oxidation of 2-Methylfluorene

The primary and most efficient method for the synthesis of this compound is the direct oxidation of the methylene bridge of 2-methylfluorene. This transformation is effectively achieved through a base-catalyzed reaction under an air atmosphere.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound from 2-methylfluorene via aerobic oxidation, based on analogous reactions reported in the literature.[4][5]

| Parameter | Value | Notes |

| Reactant | 2-Methylfluorene | - |

| Product | This compound | - |

| Catalyst | Potassium Hydroxide (KOH) | Molar ratio of 2-methylfluorene to KOH is typically 1:0.5-2.5.[5] |

| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | Weight ratio of 2-methylfluorene to solvent is approximately 1:4-6.[4] |

| Reaction Time | 2 - 8 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |

| Temperature | Room Temperature | Mild reaction conditions contribute to the "green" nature of the synthesis. |

| Yield | 98-99% | High yields are consistently reported for this type of reaction.[4][5] |

| Purity | 99-99.5% | High purity is achievable after simple work-up and purification.[5] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 2-methylfluorene.

Materials and Equipment:

-

2-Methylfluorene (C₁₄H₁₂)

-

Potassium Hydroxide (KOH)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for solvent containment)

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylfluorene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to achieve a weight ratio of approximately 1:5 (e.g., 10 g of 2-methylfluorene in 50 mL of THF).

-

Add powdered potassium hydroxide (KOH) (1.5 equivalents) to the solution.

-

-

Reaction Execution:

-

Stir the reaction mixture vigorously at room temperature, ensuring good mixing of the solid KOH with the solution. The flask should be open to the air to allow for the ingress of oxygen.

-

Monitor the progress of the reaction by TLC (e.g., using a mobile phase of hexane:ethyl acetate 9:1). The reaction is typically complete within 2-8 hours.

-

-

Work-up:

-

Upon completion of the reaction, filter the mixture through a pad of celite or a sintered glass funnel to remove the solid potassium hydroxide.

-

Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.

-

For higher purity, the crude product can be recrystallized from a suitable solvent system such as ethanol or a mixture of hexane and ethyl acetate.[6]

-

-

Characterization:

-

The identity and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

-

Experimental Workflow

The following diagram illustrates the key stages of the experimental process for the synthesis of this compound.

Conclusion

The aerobic oxidation of 2-methylfluorene presents a highly efficient, environmentally friendly, and scalable method for the synthesis of this compound. The mild reaction conditions, high yields, and straightforward work-up procedure make this an attractive protocol for researchers and professionals in the field of drug development. This technical guide provides the necessary details to successfully implement this synthesis, contributing to the advancement of pharmaceutical research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]

- 5. CN1962597A - Oxidation preparation method for 9- fluorenone compound from fluorine compound - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

Spectroscopic Profile of 2-Methyl-9H-fluoren-9-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-methyl-9H-fluoren-9-one, a derivative of the polycyclic aromatic hydrocarbon fluorenone. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a detailed analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The predictions are based on the well-characterized spectroscopic properties of the parent compound, 9H-fluorenone, and the known effects of a methyl substituent on the fluorenone core.[1][2] This guide also includes detailed experimental protocols for obtaining and analyzing the spectroscopic data.

Introduction

This compound (CAS No. 2840-51-9) is a solid organic compound with the molecular formula C₁₄H₁₀O and a molecular weight of 194.23 g/mol . Its structure consists of a fluorenone backbone with a methyl group substituted at the 2-position. The spectroscopic analysis of this compound is crucial for its identification, purity assessment, and structural elucidation in various research and development applications, including organic synthesis and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known data of 9H-fluorenone and other 2-substituted fluorenone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals in the aromatic region, characteristic of the fluorenone ring system, and a singlet in the aliphatic region corresponding to the methyl group. The chemical shifts (δ) are predicted in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-1 | ~7.5 | d | ~7.5 |

| H-3 | ~7.3 | d | ~7.5 |

| H-4 | ~7.6 | t | ~7.5 |

| H-5 | ~7.7 | d | ~7.5 |

| H-6 | ~7.3 | t | ~7.5 |

| H-7 | ~7.5 | t | ~7.5 |

| H-8 | ~7.6 | d | ~7.5 |

| 2-CH₃ | ~2.4 | s | - |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons of the fluorenone rings, and the methyl carbon.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (C-9) | ~193 |

| Quaternary Carbons | ~144, ~135, ~134 |

| Aromatic CH Carbons | ~120-135 |

| 2-CH₃ | ~21 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretching (aromatic) | 3100 - 3000 | Medium |

| C-H stretching (aliphatic, CH₃) | 2980 - 2850 | Medium |

| C=O stretching (ketone) | 1720 - 1700 | Strong |

| C=C stretching (aromatic) | 1610 - 1450 | Medium to Strong |

| C-H bending (aromatic) | 900 - 675 | Strong |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

| m/z | Interpretation |

| 194 | Molecular ion (M⁺) |

| 165 | Loss of CHO (M - 29) |

| 139 | Loss of CHO and C₂H₂ (M - 29 - 26) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Ensure the sample is completely dissolved. Gentle warming or sonication may be applied if necessary.

-

Add a small amount of TMS as an internal standard (0 ppm).

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a typical spectral width of -2 to 12 ppm is used, with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a spectral width of 0 to 220 ppm is appropriate. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the spectrum of the sample, typically over the range of 4000 to 400 cm⁻¹.

-

The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

Data Acquisition:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

An In-depth Technical Guide to 2-methyl-9H-fluoren-9-one: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyl-9H-fluoren-9-one, a derivative of the fluorenone scaffold, which is of significant interest in medicinal chemistry and materials science. This document covers the fundamental chemical properties, including its Chemical Abstracts Service (CAS) number and International Union of Pure and Applied Chemistry (IUPAC) name, alongside detailed experimental protocols for its synthesis and characterization. Furthermore, this guide explores the biological activities of structurally related fluorenone derivatives, offering insights into the potential therapeutic applications of this compound. Quantitative data are presented in structured tables for clarity, and key experimental and biological pathways are visualized using diagrams to facilitate understanding.

Chemical Identity and Properties

This compound is an aromatic organic compound featuring a fluorenone backbone with a methyl group substitution.

-

IUPAC Name: 2-methylfluoren-9-one

-

Molecular Formula: C₁₄H₁₀O

-

Molecular Weight: 194.23 g/mol

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀O | [3] |

| Molecular Weight | 194.23 g/mol | [3] |

| InChI | InChI=1S/C14H10O/c1-9-6-7-11-10-4-2-3-5-12(10)14(15)13(11)8-9/h2-8H,1H3 | [3] |

| InChIKey | KXXOMIPLRDTZCC-UHFFFAOYSA-N | [3] |

| SMILES | Cc1ccc2c(c1)c3ccccc3C2=O |

Synthesis and Characterization

The synthesis of this compound can be achieved through the oxidation of its precursor, 2-methyl-9H-fluorene. Several methods are available for the oxidation of fluorenes to fluorenones, with a notable green chemistry approach involving aerobic oxidation.

Experimental Protocol: Aerobic Oxidation of 2-methyl-9H-fluorene

This protocol is adapted from a general method for the highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation.[4][5]

Materials:

-

2-methyl-9H-fluorene

-

Potassium hydroxide (KOH)

-

Tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-9H-fluorene in tetrahydrofuran (THF).

-

Add potassium hydroxide (KOH) to the solution.

-

Stir the reaction mixture vigorously under an air atmosphere at ambient temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized this compound is performed using standard spectroscopic techniques. The expected data, based on the analysis of related fluorenone structures, are summarized below.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | Aromatic protons (δ 7.0-8.0 ppm), Methyl protons (singlet, δ ~2.5 ppm) |

| ¹³C NMR (CDCl₃) | Carbonyl carbon (δ > 190 ppm), Aromatic carbons (δ 120-150 ppm), Methyl carbon (δ ~21 ppm) |

| IR (KBr) | C=O stretch (~1715 cm⁻¹), C-H aromatic stretch (~3050 cm⁻¹), C-H aliphatic stretch (~2920 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 194.07 |

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly accessible literature, the broader class of fluorenone derivatives has demonstrated significant potential in drug discovery, exhibiting a range of biological activities.

Antimicrobial and Antifungal Activity

Derivatives of 9H-fluoren-9-one have shown promising antimicrobial and antifungal properties. The introduction of different substituents on the fluorenone core can modulate the activity spectrum and potency. For instance, studies on O-aryl-carbamoyl-oxymino-fluorene derivatives have shown that the presence of a methyl group can enhance anti-fungal activity against Candida albicans.[6][7]

Table 3: Antimicrobial Activity of Selected Fluorenone Derivatives

| Compound Class | Organism | Activity (MIC/MBC/MBIC in mg/mL) | Reference |

| O-aryl-carbamoyl-oxymino-fluorene derivatives | Bacterial and fungal strains | MIC: 0.156–10, MBC: 0.312–10, MBIC: 0.009–1.25 | [6] |

Anticancer Activity

The fluorenone scaffold is a constituent of various molecules with anticancer properties. Certain fluorene derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[8] This mechanism suggests a potential avenue for the development of novel anticancer agents based on the this compound structure. Additionally, symmetrically 2,7-disubstituted 9H-fluoren-9-one derivatives have been investigated as selective inhibitors of Sirtuin 2 (SIRT2), a target in cancer therapy.[9]

Caption: A conceptual diagram illustrating the induction of apoptosis by fluorenone derivatives through ROS generation.

Future Directions

This compound represents a promising, yet underexplored, molecule. Future research should focus on the detailed biological evaluation of this specific compound to determine its antimicrobial, anticancer, and other potential therapeutic activities. Quantitative structure-activity relationship (QSAR) studies on a broader range of methylated fluorenone derivatives could further elucidate the impact of methyl group substitution on biological efficacy and guide the design of more potent and selective drug candidates.[10][11][12][13] The versatile chemistry of the fluorenone scaffold continues to offer exciting opportunities for the development of novel therapeutics and functional materials.

References

- 1. aboundchem.com [aboundchem.com]

- 2. 2840-51-9(this compound) | Kuujia.com [kuujia.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Symmetrical 2,7‐disubstituted 9H‐fluoren‐9‐one as a novel and promising scaffold for selective targeting of SIRT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation on Quantitative Structure Activity Relationships and Pharmacophore Modeling of a Series of mGluR2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. m.youtube.com [m.youtube.com]

- 13. mdpi.com [mdpi.com]

Solubility of 2-Methyl-9H-fluoren-9-one in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-9H-fluoren-9-one is a derivative of fluorenone, a polycyclic aromatic hydrocarbon. The introduction of a methyl group at the 2-position can influence its physical and chemical properties, including its solubility in organic solvents. Understanding the solubility of this compound is crucial for a variety of applications, including its use as an intermediate in organic synthesis and in the development of new materials. While specific quantitative data is sparse, the principles of "like dissolves like" and the known solubility of related compounds can guide solvent selection. The methyl group is expected to slightly increase the lipophilicity of the molecule compared to the parent fluorenone, potentially enhancing its solubility in nonpolar organic solvents.

Qualitative Solubility Assessment

Based on the structure of this compound, a qualitative assessment of its solubility in common organic solvents can be made. The fluorenone core is largely nonpolar, suggesting good solubility in aromatic and chlorinated solvents. The presence of the ketone functional group introduces some polarity, which may allow for limited solubility in more polar organic solvents. The methyl group will likely enhance solubility in nonpolar solvents such as toluene and hexane.

Solubility Data for Related Compounds

To provide a quantitative reference, the following tables summarize the solubility of the parent compounds, fluorene and 9H-fluoren-9-one, in various common organic solvents. This data can serve as a valuable starting point for estimating the solubility of this compound.

Table 1: Solubility of Fluorene (C₁₃H₁₀)

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Aniline | 20 | 10.6 |

| Benzene | 20 | 25 |

| Benzene | 80 | 222 |

| Carbon Tetrachloride | 20 | 9.1 |

| Chlorobenzene | 20 | 20.9 |

| Nitrobenzene | 20 | 18.1 |

| Liquid Sulfur Dioxide | 20 | 31.6 |

| Toluene | 10 | 20.4 |

| Toluene | 20 | 24.13 |

| Toluene | 30 | 34.9 |

| Toluene | 40 | 49 |

| Toluene | 50 | 53.5 |

| Toluene | 60 | 97.7 |

| Toluene | 70 | 141.5 |

| Toluene | 80 | 212.9 |

| Xylene | 20 | 19.7 |

| Acetone | 20 | 14.1 |

| Ethanol | 10 | 1.67 |

| Ethanol | 20 | 2.3 |

| Ethanol | 30 | 2.9 |

| Ethanol | 40 | 4.0 |

| Ethanol | 50 | 5.62 |

| Ethanol | 60 | 8.53 |

| Ethanol | 70 | 13.1 |

| Pyridine | 10 | 16.61 |

| Pyridine | 20 | 24.9 |

| Pyridine | 30 | 34 |

| Pyridine | 40 | 48 |

| Pyridine | 80 | 212 |

| Water | Insoluble | Insoluble |

Data compiled from various sources.

Table 2: Solubility of 9H-Fluoren-9-one (C₁₃H₈O)

| Solvent | Solubility |

| Acetone | Soluble |

| Benzene | Soluble |

| Carbon Tetrachloride | Sparingly soluble |

| Ethanol | Soluble |

| Toluene | Very soluble |

| Water | Insoluble[1] |

Data compiled from various sources.

Experimental Protocol for Solubility Determination (Gravimetric Method)

This section details a standard laboratory procedure for the quantitative determination of the solubility of this compound in a given organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed evaporation dishes or watch glasses

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of solid should be visible at the bottom of the vial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to ensure excess solid remains.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact weight of the evaporation dish containing the filtered saturated solution.

-

Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute. Alternatively, use a vacuum oven for more sensitive compounds or high-boiling point solvents.

-

Allow the solvent to evaporate completely, leaving behind the solid this compound.

-

Once all the solvent has evaporated, cool the evaporation dish in a desiccator to room temperature.

-

Weigh the evaporation dish containing the dried solute.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish from the final constant weight of the dish with the dried solute.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the mass of the saturated solution.

-

Express the solubility in the desired units, such as g/100 g of solvent or mg/mL.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Gravimetric Solubility Determination.

Representative Synthesis of a Fluorenone Derivative

The following diagram illustrates a general synthetic pathway for the preparation of fluorenone derivatives from the corresponding fluorene precursor, a common method that can be adapted for the synthesis of this compound.

Caption: General Synthesis Workflow for Fluorenone Derivatives.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, this technical guide provides a solid foundation for researchers and professionals working with this compound. By leveraging the qualitative assessment, the solubility data of related compounds, and the detailed experimental protocol, scientists can effectively select appropriate solvents and accurately determine the solubility of this compound for their specific applications. The provided visualizations of the experimental workflow and a representative synthesis pathway further aid in the practical application of this information. Further experimental studies are encouraged to establish a comprehensive quantitative solubility profile of this compound in a wide range of organic solvents.

References

The Ascendancy of Substituted Fluorenones: A Journey from Discovery to Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The journey of substituted fluorenones from their initial discovery to their current status as promising therapeutic agents is a testament to the intricate dance between natural product chemistry, synthetic innovation, and biological exploration. This technical guide provides a comprehensive overview of the discovery and history of this versatile class of compounds, detailing key synthetic methodologies, their mechanisms of action, and their evolution into critical tools for drug development.

A Historical Odyssey: From Coal Tar to Bioactive Molecules

The story of the fluorenone scaffold begins with its parent molecule, fluorene, first isolated from coal tar in 1867 by the French chemist Marcellin Berthelot.[1] For nearly a century, fluorene and its derivatives remained largely within the realm of academic curiosity. The landscape began to change with the gradual recognition of their unique physicochemical properties and synthetic accessibility.

A pivotal moment in the history of substituted fluorenones arrived in 1985 with the identification of the first naturally occurring fluorenones, dengibsin and dengibsinin, from the orchid Dendrobium gibsonii. This discovery opened the floodgates to the isolation of numerous other natural fluorenones, many of which exhibited intriguing biological activities.

The synthetic exploration of fluorenones predates the discovery of their natural counterparts, with early efforts focused on the oxidation of fluorene.[2] The development of classical synthetic methods such as the Pschorr reaction and Friedel-Crafts acylation provided the initial tools for accessing a variety of substituted fluorenones. The latter half of the 20th century and the dawn of the 21st century witnessed a surge in the development of more sophisticated and efficient synthetic strategies, prominently featuring transition-metal catalysis. These modern methods have enabled the synthesis of a vast library of substituted fluorenones with diverse functionalities, paving the way for extensive structure-activity relationship (SAR) studies and the identification of potent therapeutic leads.

A significant milestone in the therapeutic application of substituted fluorenones was the discovery of Tilorone, a potent antiviral agent.[3] Its unique mechanism of action, involving the induction of interferon, has spurred further investigation into the immunomodulatory properties of this class of compounds. More recently, substituted fluorenones have emerged as promising anticancer agents, with demonstrated activity as topoisomerase inhibitors and modulators of key signaling pathways.[4][5]

Key Milestones in the Discovery and History of Substituted Fluorenones:

| Year | Milestone | Significance |

| 1867 | Discovery of fluorene from coal tar by Marcellin Berthelot.[1] | Foundation for the chemistry of fluorenone and its derivatives. |

| 1970s | Discovery and development of Tilorone as an antiviral agent.[3] | First major therapeutic application of a substituted fluorenone. |

| 1985 | Isolation of the first natural fluorenones, dengibsin and dengibsinin. | Sparked interest in the biological activities of natural fluorenones. |

| Late 20th Century | Development of modern synthetic methods, including palladium-catalyzed cross-coupling reactions.[6] | Enabled the synthesis of a wide variety of substituted fluorenones for drug discovery. |

| 21st Century | Emergence of substituted fluorenones as potent anticancer agents.[4][5] | Expansion of the therapeutic potential of the fluorenone scaffold. |

Synthetic Arsenal: Crafting the Fluorenone Core

The synthesis of substituted fluorenones has evolved from classical methods to highly efficient and versatile modern techniques. This section details the experimental protocols for some of the most important synthetic transformations.

Classical Synthetic Routes

1. Friedel-Crafts Acylation:

The Friedel-Crafts acylation is a classic method for the synthesis of aromatic ketones, including fluorenones. This reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acetylation of 9H-Fluorene [7]

-

Reactants: 9H-Fluorene, Acetyl chloride (AcCl), Aluminum chloride (AlCl3)

-

Solvent: Carbon disulfide (CS2) or Dichloroethane (DCE)

-

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, thermometer, and a reflux condenser with a calcium chloride trap, equimolar quantities of acetyl chloride and anhydrous aluminum chloride are stirred in the dry solvent.

-

The fluorene derivative, dissolved in the same solvent, is added dropwise to the stirred mixture.

-

The reaction mixture is then heated to the desired temperature (e.g., reflux) for a specified period (e.g., 3 hours).

-

The reaction is quenched by pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography.

-

2. Pschorr Reaction:

The Pschorr reaction is a versatile method for the intramolecular cyclization of diazonium salts to form polycyclic aromatic compounds, including fluorenones.

Modern Synthetic Methodologies

1. Palladium-Catalyzed Synthesis:

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and substituted fluorenones are no exception. These methods offer high efficiency, functional group tolerance, and regioselectivity.

Experimental Protocol: Palladium-Catalyzed Synthesis of Fluorenones from Benzaldehydes and Aryl Iodides [8]

-

Reactants: Substituted benzaldehyde, Aryl iodide, Anthranilic acid (as a transient directing group), Palladium(II) acetate (Pd(OAc)2), Potassium carbonate (K2CO3)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Procedure:

-

A mixture of the benzaldehyde (1.0 equiv), aryl iodide (1.2 equiv), anthranilic acid (20 mol %), Pd(OAc)2 (5 mol %), and K2CO3 (2.0 equiv) in DMF is heated at a specified temperature (e.g., 120 °C) under an inert atmosphere for a designated time (e.g., 24 h).

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired fluorenone derivative.

-

Biological Activities and Mechanisms of Action

Substituted fluorenones exhibit a remarkable range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. This section delves into the mechanisms of action of some of the most well-studied fluorenone derivatives.

Antiviral Activity: The Case of Tilorone

Tilorone is a broad-spectrum antiviral agent that has been shown to be effective against a variety of DNA and RNA viruses.[3] Its primary mechanism of action involves the induction of interferons (IFNs), which are key signaling proteins in the innate immune response to viral infections.

Tilorone is believed to activate the RIG-I-like receptor (RLR) signaling pathway.[9] RIG-I is a cytosolic pattern recognition receptor that detects viral RNA. Upon binding to viral RNA, RIG-I undergoes a conformational change and initiates a signaling cascade that leads to the production of type I interferons.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorenone - Wikipedia [en.wikipedia.org]

- 3. New synthetic routes to tilorone dihydrochloride and some of its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and antiproliferative evaluation of fluorenone analogs with DNA topoisomerase I inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties and Stability of 2-methyl-9H-fluoren-9-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-methyl-9H-fluoren-9-one is a derivative of the polycyclic aromatic hydrocarbon fluorenone. The fluorenone core is a privileged scaffold in medicinal chemistry and materials science, exhibiting a range of biological activities and unique photophysical properties. The introduction of a methyl group at the 2-position can significantly influence the molecule's steric and electronic characteristics, thereby altering its physical properties, chemical reactivity, and biological interactions. This technical guide provides a comprehensive overview of the available data on the physical appearance and stability of this compound, offering a valuable resource for its application in research and development.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and development as a potential therapeutic agent or functional material. While specific experimentally determined data for this compound is limited, reasonable estimations can be drawn from its parent compound, 9-fluorenone, and related derivatives.

2.1. Physical Appearance

Based on the appearance of the parent compound, 9-fluorenone, which is a yellow crystalline solid, this compound is expected to be a yellow to off-white crystalline solid .

2.2. Data Summary

The following table summarizes the key physicochemical properties of this compound and its parent compound, 9-fluorenone, for comparison. It is important to note that most of the data for the methylated derivative are computed or estimated.

| Property | This compound | 9-fluorenone |

| Molecular Formula | C₁₄H₁₀O | C₁₃H₈O |

| Molecular Weight | 194.23 g/mol [1] | 180.20 g/mol [2] |

| CAS Number | 2840-51-9[1][3] | 486-25-9[2] |

| Melting Point | Not experimentally determined; likely similar to 9-fluorenone. | 84 °C[2] |

| Boiling Point | Not experimentally determined; likely similar to 9-fluorenone. | 341.5 °C[2] |

| Solubility | Expected to have enhanced solubility in organic solvents compared to 9-fluorenone.[3] | Insoluble in water; soluble in alcohol, acetone, and benzene; very soluble in ether and toluene.[2] |

| Calculated logP | 3.9[1] | 3.6[2] |

Synthesis

The primary synthetic route to this compound involves the oxidation of its corresponding hydrocarbon precursor, 2-methyl-9H-fluorene.

Figure 1: General synthesis pathway for this compound.

3.1. Experimental Protocol: Oxidation of 2-methyl-9H-fluorene

A general and efficient method for the oxidation of fluorene compounds to their corresponding 9-fluorenones involves the use of a base in an organic solvent with air as the oxidant.[4]

Materials:

-

2-methyl-9H-fluorene

-

Potassium hydroxide (KOH)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve 2-methyl-9H-fluorene in THF.

-

Add potassium hydroxide to the solution.

-

Stir the mixture at room temperature under an air atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any inorganic salts.

-

Evaporate the THF under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography.

Chemical Stability

Understanding the chemical stability of this compound is crucial for its storage, handling, and formulation. Generally, fluorenone derivatives are stable under normal conditions but can be susceptible to degradation under stress conditions.

4.1. General Stability Profile

-

Thermal Stability: Expected to be stable at ambient temperatures. Decomposition may occur at elevated temperatures.

-

Photostability: Aromatic ketones can be sensitive to light. It is advisable to store the compound protected from light.

-

Oxidative Stability: While the fluorene precursor is oxidized to the fluorenone, the ketone functionality is generally stable towards further oxidation under normal conditions. However, strong oxidizing agents should be avoided.

-

Hydrolytic Stability: The ketone group is generally stable to hydrolysis across a wide pH range. However, extreme pH conditions combined with heat could potentially lead to degradation.

4.2. Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Figure 2: Workflow for forced degradation studies.

4.2.1. Experimental Protocols for Forced Degradation

The following are general protocols for conducting forced degradation studies, which should be adapted and optimized for this compound.[5][6][7]

Acid Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Add an equal volume of 0.1 M hydrochloric acid.

-

Heat the mixture at a controlled temperature (e.g., 60 °C) for a defined period.

-

Withdraw samples at various time points, neutralize with a suitable base, and analyze by HPLC.

Base Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent.

-

Add an equal volume of 0.1 M sodium hydroxide.

-

Heat the mixture at a controlled temperature (e.g., 60 °C) for a defined period.

-

Withdraw samples at various time points, neutralize with a suitable acid, and analyze by HPLC.

Oxidative Degradation:

-

Prepare a solution of this compound in a suitable solvent.

-

Add a solution of 3% hydrogen peroxide.

-

Keep the mixture at room temperature for a defined period.

-

Withdraw samples at various time points and analyze by HPLC.

Thermal Degradation:

-

Place the solid compound in a controlled temperature oven (e.g., 80 °C) for a defined period.

-

Dissolve samples at various time points in a suitable solvent and analyze by HPLC.

Photodegradation:

-

Expose a solution of the compound to a light source with a defined output (e.g., ICH option 1 or 2).

-

Simultaneously, keep a control sample protected from light.

-

Analyze both samples by HPLC at various time points.

Analytical Methodologies

A stability-indicating analytical method is crucial for accurately quantifying the compound and separating it from any potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

5.1. Proposed Stability-Indicating HPLC Method (Hypothetical)

While a specific validated method for this compound is not available in the literature, the following parameters can serve as a starting point for method development, based on methods for similar compounds.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (gradient or isocratic) |

| Detector | UV at an appropriate wavelength (to be determined by UV scan) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Method Development and Validation: The method should be developed to achieve adequate separation of the parent compound from all degradation products. Validation should be performed according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This compound is a compound of interest with potential applications in various scientific fields. This guide provides a summary of its known and estimated physicochemical properties and outlines key experimental protocols for its synthesis and stability assessment. While further experimental data is required for a complete profile, this document serves as a foundational resource for researchers and developers working with this molecule. The provided methodologies for synthesis, forced degradation, and analytical method development offer a practical framework for generating the necessary data to support its progression in the development pipeline.

References

- 1. This compound | C14H10O | CID 17824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2840-51-9(this compound) | Kuujia.com [kuujia.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. scispace.com [scispace.com]

A Theoretical and Computational Chemistry Guide to 2-Methyl-9H-fluoren-9-one

This technical guide provides a comprehensive overview of the theoretical calculations pertinent to the study of 2-methyl-9H-fluoren-9-one, a fluorenone derivative with applications in organic synthesis and materials science.[1] Aimed at researchers, scientists, and professionals in drug development, this document outlines the standard computational methodologies, data presentation formats, and logical workflows for a thorough theoretical analysis of this molecule.

Introduction

This compound belongs to the fluorenone family, which are key building blocks in the synthesis of medicinal agents, organic dyes, and materials for organic light-emitting diodes (OLEDs).[2] Theoretical calculations provide invaluable insights into the molecular structure, stability, and electronic properties of such compounds, complementing experimental data and guiding further research. This guide focuses on the application of Density Functional Theory (DFT), a robust method for computational chemistry.[3][4]

Theoretical Calculation Protocols

Detailed below are the typical computational methodologies employed for the theoretical analysis of fluorenone derivatives. These protocols are based on established methods for similar compounds.[3][4]

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation.

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and efficient functional for organic molecules.[3]

-

Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse functions (++) for lone pairs and polarization functions (d,p) for accurately describing bonding.

-

Procedure: An initial structure of this compound is built. A geometry optimization calculation is then performed without any symmetry constraints to locate the global minimum on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed to confirm the nature of the stationary point and to predict the infrared (IR) spectrum.

-

Method: DFT, using the same functional and basis set as the geometry optimization.

-

Procedure: The calculation of the Hessian matrix (second derivatives of energy) is performed at the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum. The calculated vibrational frequencies can be compared with experimental IR data.

Electronic Properties Analysis

The electronic properties of the molecule are investigated to understand its reactivity, stability, and optical characteristics.

-

Method: Time-Dependent DFT (TD-DFT) is employed for calculating electronic absorption spectra.[4] The same functional and basis set are typically used.

-

Properties Calculated:

-

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap is a crucial indicator of molecular stability and reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.

-

UV-Vis Spectrum: TD-DFT calculations predict the electronic transitions and the corresponding absorption wavelengths, which can be correlated with the experimental UV-Vis spectrum.

-

Data Presentation

The quantitative results from the theoretical calculations should be summarized in a clear and structured format for easy interpretation and comparison.

Table 1: Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C=O | Value | |

| C-C (aromatic) | Value range | |

| C-C (bridge) | Value | |

| C-C (methyl) | Value | |

| C-H (aromatic) | Value range | |

| C-H (methyl) | Value range | |

| Bond Angles (°) | ||

| O=C-C | Value | |

| C-C-C (ring) | Value range | |

| H-C-H (methyl) | Value |

Table 2: Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |

| C=O stretch | Value | Value | Carbonyl group |

| C-H stretch (aromatic) | Value range | Value | Aromatic C-H bonds |

| C-H stretch (aliphatic) | Value range | Value | Methyl group C-H bonds |

| C-C stretch (ring) | Value range | Value | Fluorenone core |

Table 3: Electronic Properties of this compound

| Property | Calculated Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

| First Excitation Energy | Value |

Visualizations

Visual representations of workflows and relationships are crucial for understanding the computational process and the interplay of different calculated properties.

References

Potential Derivatives of 2-Methyl-9H-fluoren-9-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action of derivatives of 2-methyl-9H-fluoren-9-one. The fluorenone scaffold is a key pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties. This document details the synthetic pathways to novel derivatives, presents available quantitative biological data for related compounds, and explores the potential signaling pathways through which these compounds may exert their effects.

Synthesis of this compound Derivatives

The most accessible derivatives of this compound are Schiff bases, particularly thiosemicarbazones, formed through the condensation of the ketone with a thiosemicarbazide. This reaction is typically acid-catalyzed and proceeds with good yields.

A key derivative, fluoren-9-one 2-methyl-3-thiosemicarbazone, has been synthesized, and the reaction yields are influenced by the choice of acid catalyst.[1] Glacial acetic acid (GAA) has been shown to provide the highest yields compared to hydrochloric acid (HCl) and sulfuric acid (H2SO4).[1]

Experimental Protocol: Synthesis of Fluoren-9-one 2-methyl-3-thiosemicarbazone

This protocol is adapted from the general synthesis of fluoren-9-one thiosemicarbazones.[1][2]

Materials:

-

This compound

-

2-methyl-3-thiosemicarbazide

-

Ethanol

-

Glacial Acetic Acid (GAA)

-

Distilled water

Procedure:

-

In a 50 mL Erlenmeyer flask, dissolve 0.01 moles of this compound in 15-20 mL of ethanol.

-

Add 1 mL of glacial acetic acid to the solution.

-

In a separate flask, prepare a solution of 0.01 moles of 2-methyl-3-thiosemicarbazide in 10 mL of ethanol.

-

Slowly add the this compound solution to the thiosemicarbazide solution with continuous stirring.

-

Reflux the reaction mixture for 2 to 4 hours with magnetic stirring.

-

After reflux, allow the mixture to cool to room temperature.

-

Filter the resulting precipitate and wash it with distilled water until the filtrate is neutral.

-

The crude product can be dried and recrystallized from ethanol to obtain the purified fluoren-9-one 2-methyl-3-thiosemicarbazone.[1][2]

Yields of Fluoren-9-one 2-methyl-3-thiosemicarbazone Synthesis with Different Catalysts [1]

| Catalyst | Yield (%) |

| HCl (1N) | 65 |

| H2SO4 (conc.) | 71 |

| Glacial Acetic Acid (GAA) | 77 |

Biological Activities of Fluorenone Derivatives

Antimicrobial Activity

O-aryl-carbamoyl-oxymino-fluorene derivatives have shown promising antimicrobial and antibiofilm activities.[3][4] The substitution on the fluorene ring has been noted to influence the spectrum of activity, with methyl groups potentially enhancing antifungal efficacy.[3][4]

Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Biofilm Inhibitory Concentration (MBIC) of O-aryl-carbamoyl-oxymino-fluorene Derivatives (mg/mL) [3][4]

| Compound | S. aureus (MIC) | S. aureus (MBC) | E. coli (MIC) | E. coli (MBC) | C. albicans (MIC) | C. albicans (MBC) | S. aureus (MBIC) | E. coli (MBIC) | C. albicans (MBIC) |

| 1a | 0.312 | 0.625 | >10 | >10 | 1.25 | 2.5 | 0.078 | >1.25 | 0.156 |

| 1b | 0.625 | 1.25 | >10 | >10 | 0.625 | 1.25 | 0.156 | >1.25 | 0.039 |

| 1c | 0.312 | 0.625 | >10 | >10 | 0.312 | 0.625 | 0.156 | >1.25 | 0.019 |

| 1d | 0.156 | 0.312 | >10 | >10 | 0.156 | 0.312 | 0.312 | >1.25 | 0.019 |

Compounds 1a-d are O-aryl-carbamoyl-oxymino-fluorene derivatives with different aryl substituents.

Anticancer Activity

Fluorenone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5][6][7] The mechanism of action for some of these derivatives is believed to involve the induction of apoptosis through the generation of reactive oxygen species (ROS).[5]

In Vitro Anticancer Activity (IC50) of Various Fluorene-Based Compounds

| Fluorene Derivative | Cancer Cell Line | IC50 (µM) |

| 1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridine-2-ylmethyl)methanamine) | HeLa (Cervical Cancer) | 37.76 |

| 6FD-derived PI | A431 (Epidermoid Carcinoma) | 29.3 |

| Conjugate 8g (with 4,6-dimethyl-pyrimidinyl group) | HCT-116 (Colon Cancer) | 5.6 |

| 2,7-dichloro-9H-fluorene-based azetidinone (5a) | A549 (Lung Carcinoma) | 1.10 |

| 2,7-dichloro-9H-fluorene-based azetidinone (5a) | MDA-MB-231 (Breast Carcinoma) | 1.30 |

| Taxol (Reference) | A549 (Lung Carcinoma) | 2.30 |

| Taxol (Reference) | MDA-MB-231 (Breast Carcinoma) | 40 |

Note: The data presented is for various fluorenone derivatives and not specifically for derivatives of this compound. This information is provided to illustrate the potential of this class of compounds.[5][7]

Visualizing Synthesis and Potential Mechanisms

Experimental Workflow for Thiosemicarbazone Synthesis

The following diagram illustrates the general workflow for the synthesis of fluorenone thiosemicarbazones.

Proposed Signaling Pathway for Anticancer Activity

Based on studies of related fluorenone derivatives, a plausible mechanism of anticancer action involves the induction of apoptosis through the generation of reactive oxygen species (ROS).

Conclusion

Derivatives of this compound, particularly thiosemicarbazones, represent a promising class of compounds for further investigation in drug discovery. The synthetic route to these derivatives is straightforward and amenable to optimization. While specific biological data for these compounds is limited, the broader family of fluorenone derivatives exhibits significant antimicrobial and anticancer activities. The proposed mechanism of action, involving ROS-mediated apoptosis, provides a foundation for future mechanistic studies. Further research is warranted to synthesize and evaluate a library of this compound derivatives to fully elucidate their therapeutic potential.

References

- 1. ujpronline.com [ujpronline.com]

- 2. benchchem.com [benchchem.com]

- 3. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling of 2-methyl-9H-fluoren-9-one: A Technical Guide

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data is currently available for 2-methyl-9H-fluoren-9-one. The following guide is based on safety information for the structurally similar parent compound, 9H-fluoren-9-one, and the related compound, 2-methyl-9H-fluorene. The presence of a methyl group may alter the physical, chemical, and toxicological properties of the molecule. Therefore, this compound should be handled with, at a minimum, the same precautions as its parent compounds, and a thorough risk assessment should be conducted before use.

Hazard Identification and Classification

Based on the hazard classifications of 9H-fluoren-9-one and 2-methyl-9H-fluorene, this compound is anticipated to present the following hazards:

-

Serious Eye Irritation: Both parent compounds are classified as eye irritants.

-

Skin Irritation: 2-methyl-9H-fluorene is a known skin irritant.

-

Respiratory Irritation: 2-methyl-9H-fluorene may cause respiratory irritation.

-

Chronic Aquatic Toxicity: 9H-fluoren-9-one is classified as toxic to aquatic life with long-lasting effects.

Globally Harmonized System (GHS) Classification (Inferred)

The inferred GHS classification for this compound is summarized in the table below.

| Hazard Class | Hazard Category | Hazard Statement |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Physical and Chemical Properties

| Property | 9H-fluoren-9-one | 2-methyl-9H-fluorene | This compound |

| CAS Number | 486-25-9 | 1430-97-3 | 2840-51-9 |

| Molecular Formula | C₁₃H₈O | C₁₄H₁₂ | C₁₄H₁₀O |

| Molecular Weight | 180.21 g/mol | 180.25 g/mol | 194.23 g/mol |

| Appearance | Yellow crystalline solid | - | - |

| Melting Point | 80-83 °C[1] | Not available | Not available |

| Boiling Point | 342 °C[1] | 318 °C | Not available |

| Flash Point | 163 °C[1] | Not available | Not available |

| Solubility | Insoluble in water; Soluble in ethanol and acetone.[2] | Not available | Not available |

Exposure Controls and Personal Protection

A comprehensive risk assessment should be performed before handling this compound. The following personal protective equipment (PPE) and engineering controls are recommended based on the hazards of related compounds.

Engineering Controls

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat or other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Use only non-sparking tools. Ground all equipment when handling large quantities. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.2). Avoid breathing dust and contact with the material.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up or vacuum the spilled material and place it in a suitable container for disposal. Avoid creating dust.

Experimental Protocols and Handling in Synthesis

While specific safety protocols for experiments involving this compound are not documented, general safe laboratory practices for handling similar aromatic ketones should be strictly followed. Synthesis procedures for related fluorenone derivatives often involve hazardous reagents and reaction conditions.

-

Handling of Precursors: Synthesis of fluorenones can involve hazardous materials. For example, some synthetic routes may utilize pyrophoric reagents like butyllithium or irritants and potential carcinogens like bromobenzene. Always review the SDS for all starting materials and reagents and implement appropriate safety controls.

-

Reaction Setup and Monitoring: Reactions should be conducted in a fume hood. When heating reactions, use a controlled heating source such as a heating mantle with a temperature controller. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC) to avoid runaway reactions.

-

Work-up and Purification: Quenching of reactions should be done carefully, especially when using reactive reagents. Extractions and purifications should be performed in a well-ventilated area.

Toxicological Information

No specific toxicological data (e.g., LD50, LC50) for this compound has been identified. The toxicological properties have not been fully investigated. Based on related compounds, it is presumed to be an irritant to the eyes, skin, and respiratory system.

Ecological Information

The parent compound, 9H-fluoren-9-one, is classified as toxic to aquatic life with long-lasting effects.[3] It is expected that this compound will exhibit similar or greater aquatic toxicity. Therefore, release into the environment should be avoided.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow to enter sewers or waterways.

This technical guide provides a summary of the inferred safety and handling precautions for this compound based on available data for structurally related compounds. It is imperative that all users conduct their own thorough risk assessment before handling this chemical.

References

Methodological & Application

Application Note and Protocol: Palladium-Catalyzed Synthesis of 2-Methyl-9H-fluoren-9-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorenone derivatives are a significant class of carbocyclic compounds, recognized for their utility as key intermediates in organic synthesis and their presence in molecules with important pharmaceutical and photosensitizing properties.[1] This application note details a robust and efficient experimental procedure for the synthesis of 2-methyl-9H-fluoren-9-one via a palladium-catalyzed annulation reaction. This method avoids the use of harsh oxidizing agents and strong mineral acids, offering a synthetically valuable route from readily available starting materials.[1] The protocol is based on the palladium-catalyzed reaction of a 2-haloarenecarboxaldehyde with an in situ generated aryne.

Reaction Scheme

The synthesis of this compound is achieved through the palladium-catalyzed annulation of 2-iodo-5-methylbenzaldehyde and benzyne, which is generated in situ from 2-(trimethylsilyl)phenyl triflate.

Illustrative Reaction Scheme

(2-Iodo-5-methylbenzaldehyde) + (2-(Trimethylsilyl)phenyl triflate) --[Pd(dba)₂, P(o-tolyl)₃, CsF]--> (this compound)

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of fluoren-9-one derivatives.[1]

Materials and Reagents:

-

2-Iodo-5-methylbenzaldehyde

-

2-(Trimethylsilyl)phenyl triflate

-

Cesium fluoride (CsF)

-

Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

-

Tris(o-tolyl)phosphine (P(o-tolyl)₃)

-

Toluene (anhydrous)

-

Acetonitrile (MeCN, anhydrous)

-

Diethyl ether

-

Brine solution

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (EtOAc) for chromatography

Equipment:

-

4-dram vial with a screw cap

-

Magnetic stirrer and stir bar

-

Heating block or oil bath

-

Schlenk line or glovebox for inert atmosphere (optional, but recommended)

-

Rotary evaporator

-

Flash chromatography setup

-

NMR spectrometer and/or GC-MS for product characterization

Procedure:

-

Reaction Setup: In a 4-dram vial, combine 2-iodo-5-methylbenzaldehyde (0.30 mmol, 1.0 equiv), bis(dibenzylideneacetone)palladium(0) (0.015 mmol, 5 mol%), and tris(o-tolyl)phosphine (0.015 mmol, 5 mol%).

-

Addition of Reagents: To the vial, add 2-(trimethylsilyl)phenyl triflate (1.50 mmol, 5.0 equiv) and cesium fluoride (1.50 mmol, 5.0 equiv).

-

Solvent Addition: Add 2 mL of toluene and 2 mL of acetonitrile to the vial.

-

Reaction Conditions: Seal the vial and stir the reaction mixture at room temperature for 1 minute. Subsequently, heat the mixture to 110 °C and maintain stirring for 12 hours.[1]

-

Workup: After 12 hours, allow the reaction mixture to cool to room temperature. Caution: Do not open the vial while it is hot.[1] Dilute the mixture with diethyl ether, wash with brine, and dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Concentrate the dried organic layer under reduced pressure. Purify the crude product by flash chromatography on silica gel using a hexanes/ethyl acetate eluent system to isolate the desired this compound.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound. The expected yield is based on reported yields for similar fluorenone syntheses via this methodology.[1]

| Reagent/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Molar Equiv. | Catalyst Loading (mol%) | Solvent Volume (mL) | Expected Yield (%) |

| 2-Iodo-5-methylbenzaldehyde | 246.04 | 0.30 | 1.0 | - | - | - |

| 2-(Trimethylsilyl)phenyl triflate | 298.35 | 1.50 | 5.0 | - | - | - |

| Cesium fluoride (CsF) | 151.90 | 1.50 | 5.0 | - | - | - |

| Pd(dba)₂ | 575.00 | 0.015 | 0.05 | 5 | - | - |

| P(o-tolyl)₃ | 304.37 | 0.015 | 0.05 | 5 | - | - |

| Toluene | - | - | - | - | 2.0 | - |

| Acetonitrile (MeCN) | - | - | - | - | 2.0 | - |

| This compound | 194.23 | - | - | - | - | ~70-80% |

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow Diagram

The following diagram illustrates the key steps in the palladium-catalyzed synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Proposed Catalytic Cycle

The following diagram outlines a plausible catalytic cycle for the palladium-catalyzed annulation reaction.

Caption: Proposed catalytic cycle for fluorenone synthesis.

References

Application Notes and Protocols for 2-methyl-9H-fluoren-9-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-methyl-9H-fluoren-9-one is a versatile intermediate in organic synthesis, serving as a valuable building block for the construction of a diverse array of bioactive molecules. Its rigid, planar fluorene scaffold is a key structural motif in compounds exhibiting a range of pharmacological activities, including antimicrobial and anticancer properties. The presence of the methyl group at the 2-position can influence the molecule's solubility and electronic properties, potentially fine-tuning the biological activity of its derivatives.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Schiff bases and highlights the biological activities of related fluorenone derivatives.

I. Synthesis of Bioactive Derivatives

The reactive carbonyl group at the 9-position of this compound is the primary site for synthetic modification. Condensation reactions with primary amines to form Schiff bases (imines) are a common and effective strategy to generate libraries of compounds for biological screening.

A. Synthesis of N-(2-methyl-9H-fluoren-9-ylidene)aniline Derivatives (Schiff Bases)

Schiff bases derived from fluorenone are known to possess significant biological activities. The following is a general protocol for the synthesis of N-aryl-substituted Schiff bases starting from this compound. This reaction involves the condensation of the ketone with a primary aromatic amine, catalyzed by an acid, with the removal of water to drive the reaction to completion.

Experimental Protocol: Synthesis of a Representative Schiff Base

Reaction Scheme:

Materials:

-

This compound

-

Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Crystallization dish

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol (approximately 20-30 mL per gram of starting material).

-

Addition of Amine: To this solution, add the desired substituted aniline (1.1 equivalents).

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Time: Maintain the reflux for 3-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Data Presentation: Representative Yields for Analagous Schiff Base Syntheses

While specific data for this compound derivatives is limited in publicly available literature, the following table provides representative yields for the synthesis of Schiff bases from the parent compound, 9-fluorenone, which can be expected to be similar for the 2-methyl derivative.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 9-Fluorenone | Aniline | Acetic Acid | Ethanol | Reflux | 4 | 85-95 |

| 9-Fluorenone | 4-Chloroaniline | Acetic Acid | Ethanol | Reflux | 5 | 80-90 |

| 9-Fluorenone | 4-Methoxyaniline | Acetic Acid | Ethanol | Reflux | 4 | 88-96 |

| 9-Fluorenone | 2-Aminopyridine | p-TsOH | Toluene | Reflux | 6 | 75-85 |

II. Biological Activities of Fluorenone Derivatives